molecular formula C13H17NSe B14246540 4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole CAS No. 240426-73-7

4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole

Cat. No.: B14246540
CAS No.: 240426-73-7
M. Wt: 266.25 g/mol
InChI Key: HDEQZHJVZVAWHB-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole is a chemical compound known for its unique structure and properties It contains a pyrrole ring substituted with a phenylselanyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole typically involves the reaction of 4,4-dimethyl-3,4-dihydro-2H-pyrrole with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phenylselanyl group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the phenylselanyl chloride and other reagents.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding pyrrole derivative.

    Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Pyrrole derivatives without the phenylselanyl group.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs that target specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets through the phenylselanyl group. This group can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The compound can also act as a nucleophile or electrophile in various chemical reactions, influencing the pathways it participates in.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-[(phenylsulfanyl)methyl]-3,4-dihydro-2H-pyrrole: Similar structure but with a sulfur atom instead of selenium.

    4,4-Dimethyl-2-[(phenylmethyl)-3,4-dihydro-2H-pyrrole: Lacks the selenium or sulfur atom, making it less reactive in redox reactions.

    4,4-Dimethyl-2-[(phenylselanyl)methyl]-2H-pyrrole: Similar but without the dihydro modification, affecting its stability and reactivity.

Uniqueness

4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and reactivity. This makes it valuable in applications where redox activity is crucial, such as in the development of antioxidants or redox-active materials.

Properties

CAS No.

240426-73-7

Molecular Formula

C13H17NSe

Molecular Weight

266.25 g/mol

IUPAC Name

4,4-dimethyl-2-(phenylselanylmethyl)-2,3-dihydropyrrole

InChI

InChI=1S/C13H17NSe/c1-13(2)8-11(14-10-13)9-15-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3

InChI Key

HDEQZHJVZVAWHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N=C1)C[Se]C2=CC=CC=C2)C

Origin of Product

United States

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